Field: Medicinal Chemistry
Application: Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine and DNA based structures.
Field: Organic Chemistry
Application: This compound is used in the synthesis of various organic compounds.
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is a pyrimidine derivative characterized by the presence of a benzyl group and a methylsulfanyl substituent. Its molecular formula is , and it features a pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms. The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.
The chemical reactivity of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol has been explored in various studies. One significant reaction involves the regioselective synthesis of N2-substituted derivatives through reactions with aliphatic and aromatic amines. This process highlights the compound's ability to undergo nucleophilic substitution, which is fundamental in organic synthesis for creating more complex molecules .
Additionally, the compound can participate in alkylation reactions, particularly when treated with haloalkanes, leading to the formation of various derivatives that may possess enhanced biological properties .
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol has demonstrated significant biological activity, particularly as an inhibitor of certain enzymes. Its derivatives have been studied for their potential as non-nucleoside inhibitors against HIV-1 reverse transcriptase, showcasing their effectiveness against drug-resistant mutants . The biological implications of this compound extend to its potential use in medicinal chemistry, especially in designing antiviral agents.
Synthesis methods for 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involve several key steps:
Microwave-assisted synthesis has also been explored, offering advantages in terms of reaction time and yield .
The applications of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol are diverse:
Interaction studies have focused on how 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol interacts with various biological targets. Notably, its binding affinity to reverse transcriptase has been a significant area of research, revealing insights into its mechanism of action as an antiviral agent . Furthermore, studies have indicated its potential interactions with DNA and RNA structures, which could inform future therapeutic strategies.
Several compounds share structural similarities with 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Amino-3-benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | Contains an amino group | Potentially different biological activity due to amino substitution |
| N4-Benzyl-2-(methylsulfanyl)pyrimidine-4,6-diamine | Contains two amino groups | Enhanced reactivity due to multiple amines |
| 5-Alkyl-6-benzyl-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H) | Alkyl substitution at position 5 | May exhibit different pharmacological properties |
These compounds illustrate variations in substitution patterns that can significantly influence their chemical behavior and biological activity. The unique combination of a benzyl group and methylsulfanyl substituent in 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol distinguishes it from its analogs, potentially impacting its efficacy as a therapeutic agent.
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol belongs to the pyrimidine family of heterocyclic compounds, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. Its IUPAC name, 4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one, reflects its substitution pattern: a benzyl group at the C6 position, a methylsulfanyl (-SCH₃) substituent at C2, and a hydroxyl (-OH) group at C4. The compound’s molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 248.30 g/mol.
| Property | Value | Source |
|---|---|---|
| CAS Number | 331978-39-3 | |
| Molecular Formula | C₁₂H₁₂N₂OS | |
| SMILES | CSc1nc(O)c(c(n1)O)Cc1ccccc1 | |
| InChIKey | YFSCDOVCYRSTTN-UHFFFAOYSA-N |
While 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol is a relatively modern compound, its development is rooted in the broader exploration of pyrimidine derivatives. The pyrimidine scaffold has been studied since the mid-20th century for its pharmacological potential, particularly in antiviral and anticancer applications. The introduction of sulfur-containing substituents, such as methylsulfanyl, emerged as a strategy to modulate electronic properties and enhance bioavailability. Key milestones include:
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol exemplifies the versatility of pyrimidines in medicinal chemistry:
Recent studies focus on pyrimidine derivatives as:
The synthesis of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involves cyclocondensation or nucleophilic substitution strategies:
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, benzyl aldehyde | ~70-80% | |
| Nucleophilic substitution | Benzyl bromide, NaH | ~60-70% |
The compound’s structure is defined by:
The equilibrium between 4-hydroxy and 4-oxo forms is pH-dependent, with the keto tautomer predominating under physiological conditions.
The methylsulfanyl and hydroxyl groups dictate reactivity:
The -SCH₃ group undergoes substitution with amines or alkoxides:
The C4 hydroxyl participates in:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, acetic acid | Methylsulfonyl derivative | Enhanced solubility |
| Hydroxyl esterification | AcCl, pyridine | Acetate ester | Prodrug development |
The compound exhibits:
Pyrimidine derivatives with sulfur substituents are explored as inhibitors of:
| Target | Activity | Reference |
|---|---|---|
| BRAF V600E | IC₅₀ = 38.3 nM (analogs) | |
| HIV-1 RT (WT) | EC₅₀ = 0.1–1.0 µM (DABOs) |
The compound serves as a precursor for:
Pyrimidine derivatives are incorporated into:
A single DSC determination places the melting event at 161 – 163 °C . No sublimation was observed below 200 °C under 1 mbar. Normal-pressure boiling is predicted at ~428 °C, implying practical thermal decomposition before atmospheric distillation.
Shake-flask measurements are unavailable; predicted solubility hierarchy (25 °C) is: dimethyl sulfoxide > dimethylformamide > acetonitrile > ethyl acetate ≫ water (0.42 mg L⁻¹). Log S correlates with the compound’s amphiprotic character and substantial aromatic surface.
Consensus log P_o/w = 3.26 situates the molecule at the boundary between moderate and high lipophilicity, dominated by the benzyl ring and thioether. The calculated log D at physiological pH 7.4 is 3.18, indicating minimal ionisation in plasma.
Two ionisable centres are predicted:
Thermogravimetric modelling points to an onset of mass loss at ~235 °C (nitrogen atmosphere), linked to scission of the methylsulfanyl substituent followed by charring of the pyrimidine core. Oxidative conditions lower the onset by ca. 15 °C due to initial sulfoxide formation.
Solution NMR reveals a keto-enol equilibrium at C4. In aprotic media (DMSO-d₆) the 4-one (keto) tautomer dominates (88%), while in polar protic solvents the enol fraction rises to ~25% [2]. No configurational isomers are expected because rotation about the C–S bond is rapid on the NMR timescale.